molecular formula C18H14Br2N4O5 B11575645 N,N'-1,2,5-oxadiazole-3,4-diylbis(3-bromo-4-methoxybenzamide)

N,N'-1,2,5-oxadiazole-3,4-diylbis(3-bromo-4-methoxybenzamide)

Cat. No.: B11575645
M. Wt: 526.1 g/mol
InChI Key: WLTDNGUJCZSRNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-BROMO-N-[4-(3-BROMO-4-METHOXYBENZAMIDO)-1,2,5-OXADIAZOL-3-YL]-4-METHOXYBENZAMIDE is a complex organic compound that features multiple functional groups, including bromine atoms, methoxy groups, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BROMO-N-[4-(3-BROMO-4-METHOXYBENZAMIDO)-1,2,5-OXADIAZOL-3-YL]-4-METHOXYBENZAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Bromination: Introduction of bromine atoms can be done using brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amidation: The formation of the amide bond involves the reaction of an amine with a carboxylic acid derivative, often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a palladium catalyst, lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of new compounds with different functional groups replacing the bromine atoms.

Scientific Research Applications

3-BROMO-N-[4-(3-BROMO-4-METHOXYBENZAMIDO)-1,2,5-OXADIAZOL-3-YL]-4-METHOXYBENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-BROMO-N-[4-(3-BROMO-4-METHOXYBENZAMIDO)-1,2,5-OXADIAZOL-3-YL]-4-METHOXYBENZAMIDE is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and potential biological activity. The combination of bromine atoms and methoxy groups further enhances its reactivity and versatility in various chemical reactions.

Properties

Molecular Formula

C18H14Br2N4O5

Molecular Weight

526.1 g/mol

IUPAC Name

3-bromo-N-[4-[(3-bromo-4-methoxybenzoyl)amino]-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide

InChI

InChI=1S/C18H14Br2N4O5/c1-27-13-5-3-9(7-11(13)19)17(25)21-15-16(24-29-23-15)22-18(26)10-4-6-14(28-2)12(20)8-10/h3-8H,1-2H3,(H,21,23,25)(H,22,24,26)

InChI Key

WLTDNGUJCZSRNL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NON=C2NC(=O)C3=CC(=C(C=C3)OC)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.